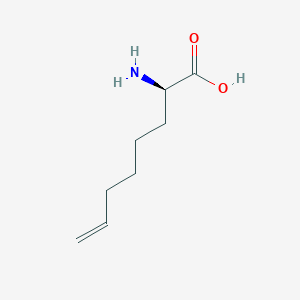

(2r)-2-Amino-7-octenoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R)-2-Amino-7-octenoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon of an octenoic acid chain, which contains a double bond between the seventh and eighth carbon atoms

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-7-octenoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, in the presence of a chiral catalyst. This method ensures the formation of the desired (2R) enantiomer with high enantiomeric purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The choice of catalyst, solvent, and reaction temperature are critical factors in achieving the desired product.

化学反应分析

Types of Reactions: (2R)-2-Amino-7-octenoic acid undergoes various chemical reactions, including:

Oxidation: The double bond in the octenoic acid chain can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form the corresponding saturated amino acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Saturated amino acids.

Substitution: Amides, esters.

科学研究应用

(2R)-2-Amino-7-octenoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for bioactive molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

作用机制

The mechanism of action of (2R)-2-Amino-7-octenoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond in the octenoic acid chain can participate in various chemical reactions, affecting the compound’s reactivity and interactions with other molecules.

相似化合物的比较

(2R)-2-Amino-7-octenoic acid can be compared with other similar compounds, such as:

(2R)-2-Amino-8-octenoic acid: Similar structure but with the double bond at a different position.

(2R)-2-Amino-7-octanoic acid: Saturated version of the compound without the double bond.

(2R)-2-Amino-6-octenoic acid: Double bond located one carbon closer to the amino group.

Uniqueness: The unique positioning of the double bond in this compound provides distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds.

生物活性

(2R)-2-Amino-7-octenoic acid, also known by its CAS number 1369534-50-8, is a compound that has garnered attention in the field of biological research due to its potential therapeutic applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 287.7 ± 40.0 °C at 760 mmHg |

| Flash Point | 127.8 ± 27.3 °C |

| LogP | 1.47 |

Research indicates that this compound exhibits various biological activities through different mechanisms:

- Antioxidant Activity : Studies have shown that compounds similar to this compound can reduce oxidative stress by scavenging free radicals and enhancing the antioxidant defense system in cells . This is particularly relevant in the context of neuroprotection and inflammatory diseases.

- Anti-inflammatory Effects : The compound has been linked to the inhibition of pro-inflammatory cytokines and mediators in various cell lines, suggesting a potential role in managing inflammatory conditions .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against specific pathogens, although detailed studies are still required to elucidate its efficacy and mechanism .

Neuroprotective Effects

A study conducted by Xia et al. highlighted the neuroprotective effects of compounds structurally related to this compound against corticosterone-induced damage in PC12 cells. The results demonstrated a significant reduction in cell death and oxidative stress markers, suggesting potential applications in neurodegenerative diseases .

Anti-inflammatory Activity

In another investigation, this compound was evaluated for its ability to inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophage cells. The compound exhibited an IC50 value indicating effective anti-inflammatory properties at low concentrations .

Research Findings

Recent research findings have expanded our understanding of this compound's biological activity:

- Cell Viability : In vitro studies have shown that the compound enhances cell viability in stressed cell models, indicating a protective effect against cytotoxic agents.

- Cytokine Modulation : The modulation of cytokine release has been documented, with significant reductions in TNF-alpha and IL-6 levels observed upon treatment with this compound .

属性

IUPAC Name |

(2R)-2-aminooct-7-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-3-4-5-6-7(9)8(10)11/h2,7H,1,3-6,9H2,(H,10,11)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVRWMRIUKRFMP-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCC[C@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。